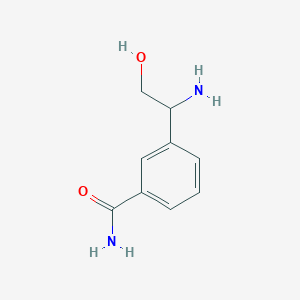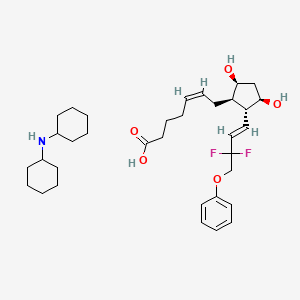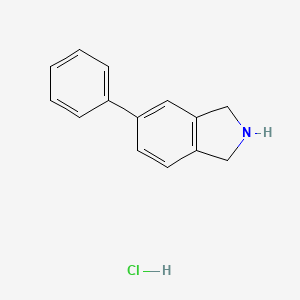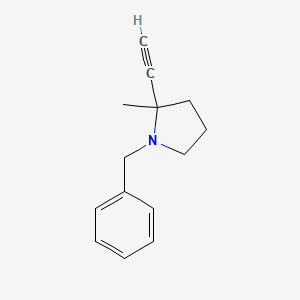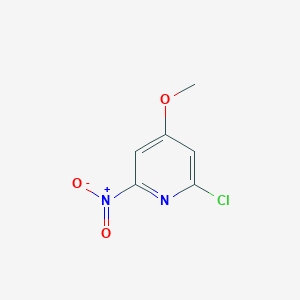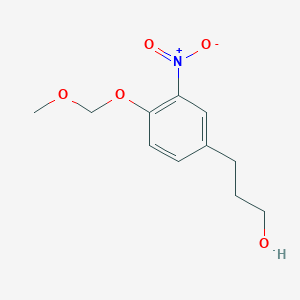
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers This compound is characterized by the presence of a nitro group, a methoxymethoxy group, and a propanol chain attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol typically involves the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Propanol Chain Addition: The propanol chain is added through a Grignard reaction, where a suitable Grignard reagent reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propanoic acid.
Reduction: Formation of 3-(4-(Methoxymethoxy)-3-aminophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanols depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Lacks the nitro and methoxymethoxy groups, resulting in different chemical and biological properties.
3-(4-(Trifluoromethyl)benzyl)oxyphenyl)propan-1-ol:
Uniqueness
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methoxymethoxy groups allows for diverse chemical transformations and interactions with biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
3-[4-(methoxymethoxy)-3-nitrophenyl]propan-1-ol |
InChI |
InChI=1S/C11H15NO5/c1-16-8-17-11-5-4-9(3-2-6-13)7-10(11)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3 |
Clé InChI |
WAHICPQGXVDAOO-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)CCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



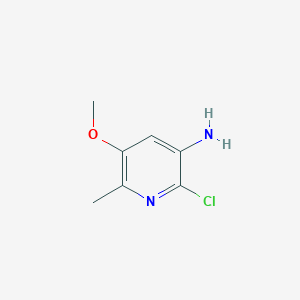





![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
